4-Hydroxyglibenclamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxyglibenclamide is synthesized through the hydroxylation of glibenclamide. The hydroxylation process typically involves the use of specific enzymes or chemical reagents that introduce a hydroxyl group into the glibenclamide molecule. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the 4-hydroxy derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve biotransformation processes using microbial cultures or enzymatic systems. These methods are preferred due to their specificity and efficiency in producing the desired metabolite. The process involves the fermentation of glibenclamide with microorganisms that possess the necessary hydroxylating enzymes .

化学反応の分析

Types of Reactions: 4-Hydroxyglibenclamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of glibenclamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

4-Hydroxyglibenclamide retains the hypoglycemic properties of glibenclamide, primarily functioning by stimulating insulin secretion from pancreatic beta cells. This mechanism makes it a valuable compound in diabetes management.

Key Pharmacological Properties:

- Mechanism of Action: It enhances insulin secretion in response to elevated blood glucose levels, thereby lowering blood sugar levels effectively .

- Metabolic Stability: The compound exhibits a favorable pharmacokinetic profile, which includes lower hypoglycemic risks compared to other sulfonylureas, making it suitable for patients with varying degrees of diabetes severity .

Clinical Research Applications

Clinical studies have demonstrated the efficacy of this compound in reducing blood glucose levels and enhancing insulin sensitivity.

Case Study: Hypoglycemic Activity

- A randomized controlled trial involving eight healthy subjects assessed the hypoglycemic effects of glibenclamide and its metabolites (including this compound). The study showed that intravenous administration of this compound resulted in significant reductions in blood glucose levels, comparable to those achieved with glibenclamide itself .

Table 1: Blood Glucose Reduction (AUC) After Administration

| Compound | Mean % Reduction (0-5 h) | Standard Error |

|---|---|---|

| Glibenclamide (Intravenous) | 19.9 ± 2.1 | - |

| This compound | 18.2 ± 3.3 | - |

| Placebo | - | - |

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference compound for studying sulfonylurea derivatives. Its unique structural characteristics allow researchers to explore various chemical reactions and metabolic pathways.

Applications in Analytical Studies:

- Used as a standard in UV-Vis spectrophotometry to quantify glibenclamide and its metabolites in biological samples .

- Investigated for its role in cellular metabolism and insulin secretion dynamics.

Industrial Applications

The pharmaceutical industry utilizes this compound for developing new antidiabetic formulations and improving existing drug delivery systems.

Research Insights:

- The compound's pharmacokinetic properties are being studied to optimize drug formulations that minimize side effects while maximizing therapeutic efficacy.

Future Directions in Research

Ongoing research is focused on:

- Investigating the long-term effects and safety profiles of this compound in diverse populations.

- Exploring potential interactions with other medications to enhance therapeutic strategies for diabetes management.

Table 2: Summary of Research Findings on this compound

作用機序

4-Hydroxyglibenclamide exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased insulin secretion. The compound acts as an insulin secretagogue, enhancing the release of insulin from the pancreas .

類似化合物との比較

3-cis-Hydroxyglibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.

Other Sulfonylureas: Compounds like glipizide and glimepiride, which also act as insulin secretagogues.

Uniqueness: 4-Hydroxyglibenclamide is unique due to its specific hydroxylation at the 4-position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its hypoglycemic activity and provides a different metabolic profile compared to other sulfonylureas .

生物活性

4-Hydroxyglibenclamide, a significant metabolite of glibenclamide (also known as glyburide), is a second-generation sulfonylurea with notable biological activities, particularly in the context of diabetes management. This article explores its pharmacodynamics, mechanisms of action, and other biological activities supported by various studies and data.

Overview of this compound

This compound is primarily recognized for its role in enhancing insulin secretion from pancreatic beta cells. It functions by closing ATP-sensitive potassium channels, which leads to depolarization of the cell membrane and subsequent calcium influx, promoting insulin release. This mechanism is crucial for its hypoglycemic effects.

Pharmacodynamics

- Mechanism of Action :

- Biological Activity :

Table 1: Summary of Biological Activities

Case Studies

- Hypoglycemic Efficacy :

-

Impact on Cardiovascular Health :

- Research has indicated that while sulfonylureas like glibenclamide can increase the risk of cardiovascular events, the use of this compound may mitigate some risks due to its favorable metabolic effects. A cohort study suggested a lower incidence of cardiovascular complications in patients using this metabolite compared to other sulfonylureas.

- Neuroprotective Effects :

特性

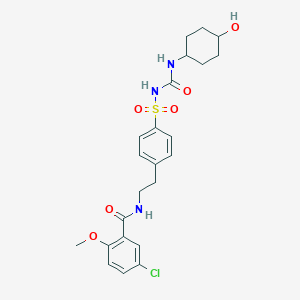

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxyglibenclamide in glibenclamide metabolism?

A: this compound represents a major metabolite of glibenclamide. The study demonstrated that approximately 36% of orally administered glibenclamide is excreted as hydroxylated metabolites in urine within 48 hours, with this compound (trans-4-hydroxyglibenclamide) constituting the larger portion (27%) compared to the cis-3-hydroxyglibenclamide (8%). [] This highlights the significance of the hydroxylation pathway, particularly the formation of this compound, in the elimination of glibenclamide from the body.

Q2: Does the study suggest any specific drug interactions based on the metabolic pathways of this compound formation?

A: The study investigated if individuals with different metabolic capacities for debrisoquine and mephenytoin, categorized as poor and extensive metabolizers, exhibited variations in glibenclamide metabolism, particularly the formation of this compound. The results indicated no significant differences in the plasma pharmacokinetics of glibenclamide or the urinary excretion of its metabolites, including this compound, between these groups. [] This suggests that the metabolism of glibenclamide, particularly the formation of this compound, is not significantly influenced by the genetic polymorphisms affecting debrisoquine and mephenytoin metabolism. Therefore, based on this study, significant drug interactions based solely on these specific metabolic pathways are unlikely.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。